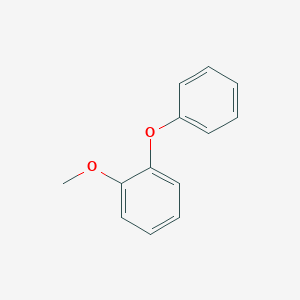

1-Methoxy-2-phenoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXWCQWMXHSVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871848 | |

| Record name | 1-Methoxy-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1695-04-1 | |

| Record name | 2-Methoxydiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYPHENYL PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methoxy-2-phenoxybenzene CAS number

An In-Depth Technical Guide to 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-phenoxyanisole, is an aromatic ether that serves as a valuable structural motif and synthetic intermediate in medicinal chemistry and materials science. Its diaryl ether linkage is a key feature in numerous biologically active molecules and functional polymers. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and applications. A detailed, field-tested protocol for its synthesis via the Ullmann condensation is presented, alongside a summary of its spectroscopic signature and essential safety protocols. This document is intended to serve as an expert resource for scientists leveraging this molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is uniquely identified by its Chemical Abstracts Service (CAS) number: 1695-04-1 .[1][2] This identifier distinguishes it from its structural isomers, 1-methoxy-3-phenoxybenzene (CAS: 1655-68-1) and 1-methoxy-4-phenoxybenzene (CAS: 1655-69-2).[3][4] The core molecular structure consists of a phenoxy group attached to a methoxybenzene (anisole) ring at the ortho position.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| CAS Number | 1695-04-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Phenoxyanisole, o-Methoxyphenyl phenyl ether | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| InChIKey | ROXWCQWMXHSVNZ-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid or Liquid | Assumed based on related diaryl ethers.[5] |

| Molecular Weight | 200.23 g/mol | Computed value.[1] |

| Boiling Point | Data not readily available | - |

| Melting Point | Data not readily available | - |

| Density | Data not readily available | - |

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether bond in this compound is most classically achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Recent advancements have introduced palladium-catalyzed methods, but the Ullmann synthesis remains a robust and fundamental approach.[6]

Principle and Rationale

The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. The synthesis of this compound couples 2-methoxyphenol (guaiacol) with an activated aryl halide, typically bromobenzene or iodobenzene.

-

Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the essential catalyst. The Cu(I) species is believed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which then facilitates the coupling with the phenoxide. The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, allowing for milder conditions.[6]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Cs₂CO₃ is often preferred for its higher solubility and ability to promote faster reaction rates.[6]

-

Solvent: A high-boiling point, polar aprotic solvent like pyridine, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent and Reagent Addition: Add anhydrous pyridine as the solvent to create a stirrable slurry. Add bromobenzene (1.1 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (2-methoxyphenol) is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for synthesizing this compound.

Applications in Drug Discovery and Materials Science

The diaryl ether scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and optimal geometry for binding to various biological targets. While specific applications of this compound are often as a precursor, the core structure is relevant.

-

Hormone Analogs: The diaryl ether linkage is the central feature of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[5] Synthesizing derivatives of this compound allows for the exploration of novel hormone analogs and thyroid receptor modulators.

-

Flame Retardants: Polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.[5] The synthesis of novel, potentially less toxic, halogenated derivatives can be explored starting from this basic scaffold.

-

Polymer Science: The stability of the ether bond makes it a candidate for inclusion in high-performance polymers like polyimides and polyamides, where it can enhance thermal stability and modify solubility.[5]

-

Fragrance Industry: Diphenyl ether itself is used extensively in soap perfumes due to its geranium-like scent and stability.[5] Methoxy-substituted derivatives like this compound can be investigated as modifiers to create new fragrance profiles.

Spectroscopic Characterization

Structural elucidation of this compound is confirmed through standard spectroscopic techniques. The data presented in PubChem provides a basis for expected results.[1]

Table 3: Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons (multiplets in the δ 6.8-7.4 ppm range). A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. |

| ¹³C NMR | Signals for 12 distinct aromatic carbons, with quaternary carbons attached to oxygen appearing downfield. A signal for the methoxy carbon around δ 55-56 ppm. |

| IR Spectroscopy | C-O-C stretching vibrations for the aryl ether (around 1240 cm⁻¹). C-H stretching for aromatic rings (~3050 cm⁻¹) and the methyl group (~2950 cm⁻¹). C=C aromatic ring stretching vibrations (1600-1450 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 200. Characteristic fragmentation patterns involving the cleavage of the ether bond. |

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be based on analogous compounds like anisole and other aryl ethers.[7][8]

-

Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. Handle as a hazardous chemical.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7][9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

- PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). This compound.

- FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).

- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.

- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.

- NIST. (n.d.). Benzene, 1-methoxy-4-phenoxy-. NIST WebBook.

- Wikipedia. (n.d.). Diphenyl ether.

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

- Penta Chemicals. (2023). 1-methoxy-2-propanol - Safety Data Sheet.

Sources

- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-phenoxybenzene, a diaryl ether, presents a chemical scaffold of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif, characterized by the juxtaposition of methoxy and phenoxy groups on a benzene ring, imparts a unique combination of electronic and steric properties. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation science, and drug design. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and theoretical considerations.

Molecular and Physicochemical Properties

A foundational aspect of understanding any chemical entity lies in its fundamental physicochemical properties. These parameters govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1695-04-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₂ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Melting Point | 79 °C | |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

Note: While a melting point of 79°C is reported, some databases lack experimental data for melting point, boiling point, and density, indicating that these values may not be extensively verified.

Synthesis Considerations

The most probable synthetic route to this compound is the Ullmann condensation . This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[3][4][5] In this case, 2-bromoanisole would be reacted with phenol in the presence of a copper catalyst and a base. The purity of the final product, which directly impacts its physical properties, is contingent on the reaction conditions and purification methods employed.

Experimental Protocols for Property Determination

The precise determination of physical properties is crucial for the validation of a compound's identity and purity. The following are standard, field-proven methodologies for ascertaining the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

-

Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Analysis

Predicted Solubility Profile:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Moderate Solubility: Methanol, Ethanol

-

Low Solubility/Insoluble: Water, Hexane

Protocol: Qualitative Solubility Test

-

Sample Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add the chosen solvent dropwise (starting with 0.5 mL) and agitate the mixture.

-

Observation: Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total of 3 mL.

-

Classification:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: Dissolves in 1-3 mL of solvent.

-

Insoluble: Does not dissolve completely in 3 mL of solvent.

-

Spectroscopic Properties

Spectroscopic analysis provides invaluable information regarding the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (typically 6.8-7.5 ppm) will display a complex splitting pattern due to the coupling between adjacent protons on the two benzene rings. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, integrating to three protons.[6][7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The methoxy carbon will resonate in the range of 55-60 ppm.[6] The aromatic carbons will appear in the downfield region (typically 110-160 ppm).

NMR Analysis Workflow

Caption: Workflow for the analysis of ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C stretch | Aryl Ether |

| 1050-1000 | Symmetric C-O-C stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200, corresponding to the molecular weight of this compound.

-

Fragmentation: Common fragmentation pathways for ethers include cleavage of the C-O bonds. The fragmentation pattern can help to confirm the structure of the molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data, particularly for boiling point and density, are not widely reported, this guide offers a framework for their determination and an understanding of the compound's expected characteristics based on its structure. The provided experimental protocols and spectroscopic insights are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and utilize this important chemical building block in their work.

References

- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076).

- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

- Wikipedia. (2023, November 29). Ullmann condensation.

- Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(11), 1546–1561.

- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene.

- The Royal Society of Chemistry. (2014). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Advances, 4(108), 63353-63357.

- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group...

- ChemSynthesis. (n.d.). This compound.

- The Royal Society of Chemistry. (2015). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol...

- PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-.

- FooDB. (2010, April 8). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- American Chemical Society. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.

- PubChem. (n.d.). 1-Methoxy-2-propoxybenzene.

- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene: Synthesis, Characterization, and Scientific Context

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical nature, synthesis, and characterization of 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1). This diaryl ether, also known as 2-phenoxyanisole, represents a core structural motif of significant interest in medicinal chemistry and materials science. This document is designed to serve as a practical resource for researchers, offering detailed experimental protocols, in-depth analysis of spectroscopic data, and a discussion of the underlying scientific principles. We will delve into the nuances of its synthesis via the Ullmann condensation, provide a thorough guide to its structural elucidation using modern spectroscopic techniques, and contextualize its relevance within the broader landscape of drug discovery and chemical research.

Introduction: The Significance of the Diaryl Ether Moiety

The diaryl ether linkage is a prevalent structural feature in a vast array of biologically active natural products and synthetic molecules. Its presence can impart conformational rigidity, improve metabolic stability, and facilitate crucial binding interactions with biological targets. Consequently, the synthesis and characterization of novel diaryl ethers remain a focal point of contemporary chemical research. This compound serves as a fundamental exemplar of this class of compounds, offering a valuable scaffold for further functionalization and exploration in drug discovery programs. Understanding the synthesis and properties of this molecule provides a solid foundation for the development of more complex derivatives with potential therapeutic applications.

Synthesis of this compound: A Modern Approach to a Classic Reaction

The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1] While traditional Ullmann conditions often required harsh reaction parameters, modern protocols have been refined to proceed under milder conditions with improved yields.[2]

Reaction Principle and Causality of Experimental Choices

The synthesis of this compound is achieved through the coupling of phenol with 2-bromoanisole (or 2-iodoanisole for higher reactivity) in the presence of a copper catalyst and a base. The choice of a copper(I) salt, such as copper(I) iodide or bromide, is crucial as the Cu(I) species is the active catalyst in the catalytic cycle. The base, typically an alkali metal carbonate or hydroxide, serves to deprotonate the phenol, forming the more nucleophilic phenoxide. The solvent choice, often a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is dictated by the need to solubilize the reactants and facilitate the reaction at elevated temperatures.

dot

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for Ullmann-type diaryl ether syntheses and should be performed by qualified personnel in a well-ventilated fume hood.[3]

Materials:

-

Phenol

-

2-Bromoanisole

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), 2-bromoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous DMF to the flask via syringe. The amount of solvent should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

Accurate structural characterization is paramount for confirming the identity and purity of the synthesized this compound. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analysis of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the aromatic protons and the methoxy protons. The aromatic region (typically δ 6.8-7.4 ppm) will show a complex multiplet pattern corresponding to the nine aromatic protons on the two benzene rings. The methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm, integrating to three protons.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear as a distinct signal around δ 55-56 ppm.[4]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | ~ 6.8 - 7.4 | Multiplet | 9H |

| ¹H | ~ 3.8 | Singlet | 3H |

| ¹³C | ~ 110 - 160 | Multiple signals | - |

| ¹³C | ~ 55 - 56 | Single signal | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The FTIR spectrum of this compound will be characterized by the following key absorption bands:

-

C-O-C (Aryl Ether) Stretching: Strong, characteristic bands in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).

-

C-H (Aromatic) Stretching: Absorption bands just above 3000 cm⁻¹.

-

C=C (Aromatic) Stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

C-H (Methoxy) Stretching: Bands in the 2850-2960 cm⁻¹ region.

dot

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 200. Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond.

Chemical Reactivity and Potential for Further Functionalization

The two aromatic rings of this compound possess different electronic properties. The methoxy-substituted ring is electron-rich and activated towards electrophilic aromatic substitution, while the unsubstituted phenoxy ring is less activated. This differential reactivity can be exploited for selective functionalization at specific positions on the molecule, allowing for the synthesis of a diverse library of derivatives for further investigation.

Biological Context and Relevance in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the diaryl ether scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The presence of the methoxy group can also influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

As a professional in a research environment, it is imperative to handle all chemicals with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be readily available, the handling procedures for related diaryl ethers should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in scientific research. The detailed protocols and spectroscopic analysis serve as a practical resource for chemists, while the discussion of its chemical reactivity and biological context highlights its significance as a versatile building block in the development of new molecules with desired properties. As the demand for novel chemical entities in drug discovery and materials science continues to grow, a thorough understanding of fundamental structures like this compound is essential for continued innovation.

References

- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.

- Organic Chemistry Portal. Ullmann Reaction. [Link][5]

- ChemSynthesis. This compound. [Link][6]

- Wikipedia.

- Organic Syntheses. 2-methoxydiphenyl ether. [Link][3]

- ACD/Labs. Methoxy groups just stick out. [Link][4]

- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link][7]

- Google Patents.

- MDPI.

Sources

1-Methoxy-2-phenoxybenzene molecular weight

An In-depth Technical Guide: 1-Methoxy-2-phenoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as 2-methoxydiphenyl ether, is a significant organic compound featuring a diaryl ether scaffold. With a molecular weight of 200.23 g/mol , this molecule serves as a versatile building block in synthetic chemistry and holds relevance in the field of drug discovery.[1][2] The inherent stability of the ether linkage combined with the electronic properties of the methoxy-substituted and unsubstituted aromatic rings makes it a valuable precursor for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, rigorous analytical characterization methods, and its strategic applications in research and pharmaceutical development.

Part 1: Core Molecular Identity and Physicochemical Properties

This compound belongs to the diaryl ether class of compounds, which are characterized by an oxygen atom connecting two aryl groups. This structural motif is a cornerstone in medicinal chemistry, contributing to the conformational rigidity and metabolic stability of many bioactive molecules. Understanding the fundamental properties of this specific ether is the first step in leveraging its synthetic potential.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methoxydiphenyl ether, o-Methoxyphenyl phenyl ether, Guaiacol phenyl ether | [3][4] |

| CAS Number | 1695-04-1 | [1][2][4] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][5] |

| InChIKey | ROXWCQWMXHSVNZ-UHFFFAOYSA-N | [1][4] |

| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | [1][4] |

Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is typically a liquid at room temperature, which is consistent with asymmetrically substituted diaryl ethers.[2]

| Property | Value | Source(s) |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.088 g/cm³ | [4] |

| Boiling Point | 288.3 °C at 760 mmHg | [4] |

| Flash Point | 112 °C | [4] |

Part 2: Synthesis and Purification

Guiding Principle: The Ullmann Condensation

The most common and reliable method for constructing diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[6] The causality behind this choice rests on the need to activate the typically unreactive C(aryl)-X bond towards nucleophilic attack by the phenoxide. Copper(I) salts are believed to facilitate this process through an oxidative addition/reductive elimination cycle. For synthesizing this compound, the most direct approach involves the coupling of guaiacol (2-methoxyphenol) with a halobenzene, or conversely, 2-haloanisole with phenol.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Andrews University - Virtual tour [andrews.edu]

- 3. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-methoxy-2-(phenoxy)benzene [stenutz.eu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-2-phenoxybenzene, a diaryl ether of significant interest to researchers in organic synthesis and medicinal chemistry. The document delves into the structural attributes, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via Ullmann condensation are provided, alongside an analysis of its spectroscopic characteristics. While direct biological applications of this compound are not extensively documented, this guide explores the well-established importance of the diaryl ether and guaiacol moieties in drug discovery, positioning the title compound as a valuable scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications.

Introduction: The Structural and Strategic Importance of this compound

This compound, also known as 2-methoxyphenyl phenyl ether or guaiacol phenyl ether, is an aromatic ether characterized by a methoxy group ortho to a phenoxy substituent on a benzene ring. Its chemical structure combines two key pharmacophores: the diaryl ether linkage and the guaiacol (2-methoxyphenol) motif.

The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The conformational flexibility of the ether linkage, coupled with the potential for diverse substitution patterns on both aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties.

The guaiacol moiety is also of significant interest. Naturally occurring in various plants and a component of wood smoke, guaiacol and its derivatives are known to possess expectorant and antiseptic properties.[2] The methoxy group at the ortho position can influence molecular conformation and participate in hydrogen bonding, which can be critical for target engagement in drug design.

This guide will provide a detailed examination of the synthesis, structural characterization, and potential utility of this compound as a building block in the development of new chemical entities.

Physicochemical and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1695-04-1 | ChemSynthesis[3] |

| Molecular Formula | C13H12O2 | ChemSynthesis[3] |

| Molecular Weight | 200.23 g/mol | PubChem[4] |

| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | ChemSynthesis[3] |

| Computed XLogP3 | 2.9 | PubChem[4] |

| Computed Boiling Point | Not Available | - |

| Computed Melting Point | Not Available | - |

Below is a 2D structural representation of this compound.

Caption: Ullmann Condensation for this compound Synthesis.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

The following protocol is adapted from a reliable procedure for the synthesis of 2-methoxydiphenyl ether, which utilizes the same starting materials and reaction type. [5] Materials:

-

Guaiacol (2-methoxyphenol)

-

Potassium hydroxide (powdered)

-

Bromobenzene

-

Copper powder

-

Ether

-

Petroleum ether (low and high boiling fractions)

Procedure:

-

Preparation of the Potassium Salt: In a 500-mL round-bottomed flask, add 29.4 g (0.43 mole) of powdered potassium hydroxide. To this, add 75 g (0.60 mole) of guaiacol. The reaction is exothermic.

-

Drying: Once the initial reaction subsides, stir the mixture with a glass rod and heat under reduced pressure at 150°C in an oil bath for 3 hours to ensure the salt is dry.

-

Reaction Setup: To the dry potassium salt, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene, and a few drops of guaiacol.

-

Ullmann Coupling: Stir the mixture thoroughly with a glass rod. Fit the flask with an air condenser and heat it in a metal bath. A reaction will become evident at a bath temperature of 160–180°C, at which point the mixture will liquefy and turn red or purple.

-

Reaction Completion: Gradually increase the temperature to 200°C and maintain it for 2 hours.

-

Workup: After cooling, extract the product from the reaction mixture with successive portions of water and ether. Break up the solid material with a glass rod to facilitate extraction.

-

Purification: The crude product can be purified by crystallization from a mixture of low-boiling and high-boiling petroleum ether to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic region (around 6.8-7.4 ppm) will display a complex multiplet pattern corresponding to the nine aromatic protons on the two benzene rings.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will contain multiple signals for the twelve aromatic carbons, with the oxygen-substituted carbons appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy group) |

| ~1600 & ~1500 | Aromatic C=C stretching |

| ~1250-1200 | Asymmetric C-O-C stretch (diaryl ether) |

| ~1050-1000 | Symmetric C-O-C stretch (diaryl ether) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for diaryl ethers involve cleavage of the C-O bonds.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, its structural components are of significant interest in drug development.

The Diaryl Ether Scaffold

The diaryl ether motif is present in numerous FDA-approved drugs and clinical candidates. Its presence can confer favorable properties such as metabolic stability and the ability to adopt conformations suitable for binding to various biological targets. This scaffold is found in drugs with a wide range of therapeutic applications, including:

-

Anticancer agents: The diaryl ether linkage can mimic the biaryl structure found in some kinase inhibitors.

-

Antibacterial and Antifungal agents: The lipophilic nature of the diaryl ether can aid in penetrating microbial cell membranes.

-

Anti-inflammatory drugs: Certain diaryl ethers have shown potent inhibition of inflammatory enzymes.

The Guaiacol Moiety

The guaiacol substructure provides a handle for further chemical modification. The methoxy group can influence the electronic properties of the aromatic ring and participate in key interactions with biological targets. The phenolic oxygen, if unmasked, can serve as a hydrogen bond donor or acceptor.

Caption: Potential Drug Discovery Pathways from this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS).

Conclusion

This compound is a readily synthesizable diaryl ether with a structural framework that holds considerable promise for medicinal chemistry applications. While direct biological data for this specific molecule is sparse, its constituent motifs are well-represented in a multitude of bioactive compounds. This technical guide provides a solid foundation for researchers interested in utilizing this compound as a scaffold for the design and synthesis of novel molecules with potential therapeutic value. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.

References

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methoxy-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxy-2-phenoxybenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, explaining the electronic effects of the methoxy and phenoxy substituents on the chemical shifts and coupling patterns of the aromatic protons. Furthermore, it outlines the strategic application of advanced 2D NMR techniques, such as COSY and NOESY, for the unambiguous assignment of all proton signals. This guide is structured to serve as a self-validating reference, grounding its claims in established spectroscopic principles and authoritative sources.

Introduction: The Structural Elucidation Challenge

This compound, a diaryl ether, presents an interesting case for structural elucidation by ¹H NMR. Its asymmetric structure features two distinct aromatic rings and a methoxy group, resulting in a total of nine unique proton environments. The aromatic region of its spectrum (typically δ 6.8–7.5 ppm) is particularly complex, with significant signal overlap from the nine aromatic protons.

A superficial analysis can be misleading. Therefore, a robust assignment requires a deep understanding of substituent effects on electron density and the strategic use of multi-dimensional NMR experiments to resolve ambiguities. This guide provides a detailed, expertise-driven walkthrough of this process.

Molecular Architecture and Proton Environments

The core of a precise NMR analysis lies in understanding the molecule's electronic and spatial landscape. The structure of this compound contains three key functional regions, each influencing the local magnetic environment of its protons.

-

The Methoxy Group (-OCH₃): A simple, yet diagnostically powerful, singlet.

-

Ring A: A 1,2-disubstituted benzene ring bearing both the methoxy and phenoxy groups. It contains four unique aromatic protons (H-3, H-4, H-5, H-6).

-

Ring B: A monosubstituted phenyl ring from the phenoxy group, containing five aromatic protons with three unique environments (H-2'/6', H-3'/5', H-4').

Below is a diagram illustrating the distinct proton environments.

Caption: Structure of this compound with proton numbering.

Predictive Analysis of the ¹H NMR Spectrum

The chemical shift (δ) of a proton is dictated by the electron density of its local environment. Substituents that donate electrons into the aromatic ring increase shielding and shift signals upfield (to lower ppm), while electron-withdrawing groups cause deshielding and downfield shifts.[1][2]

The Methoxy Signal: A Key starting Point

The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent protons, resulting in a sharp singlet. Attached to an aromatic ring, this signal is typically found in the δ 3.8–4.0 ppm region.[3] Its integration value of 3H makes it an unmistakable landmark for calibrating the spectrum.

The Aromatic Region (δ 6.8–7.5 ppm): A Tale of Two Rings

The nine aromatic protons produce a series of complex, overlapping multiplets. Differentiating them requires analyzing the electronic contributions of the substituents. Both the methoxy (-OCH₃) and phenoxy (-OAr) groups are electron-donating through resonance, enriching the ortho and para positions of their respective rings.[2]

-

Ring A (1,2-Disubstituted): This ring is influenced by both electron-donating groups. The combined shielding effect will push its four proton signals generally upfield compared to those on Ring B. The asymmetry of substitution means all four protons (H-3, H-4, H-5, H-6) are chemically non-equivalent and will exhibit complex spin-spin coupling.

-

Coupling: Protons ortho to each other will show large coupling constants (³J ≈ 6-10 Hz), while meta coupling is significantly smaller (⁴J ≈ 2-4 Hz).[4][5] This leads to patterns like doublets of doublets (dd) or triplets of doublets (td). The crowded nature of this region often results in a complex, difficult-to-resolve multiplet.

-

-

Ring B (Monosubstituted): The phenoxy oxygen donates electron density into this ring. The protons ortho (H-2'/6') and para (H-4') to the ether linkage are more shielded than the meta protons (H-3'/5').

-

Expected Pattern: This often results in three sets of signals: a multiplet integrating to 2H for the ortho protons, another multiplet for the 2H meta protons, and a third multiplet for the 1H para proton, which is typically the most shielded of the three.

-

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.8 – 4.0 | Singlet (s) | N/A | 3H |

| Ring A (H-3, H-4, H-5, H-6) | 6.8 – 7.2 | Multiplet (m) | Ortho & Meta | 4H |

| Ring B (H-2'/6', H-3'/5', H-4') | 6.9 – 7.5 | Multiplet (m) | Ortho & Meta | 5H |

Advanced 2D NMR Protocols for Unambiguous Assignment

To overcome the limitations of 1D NMR in resolving the complex aromatic region, 2D NMR experiments are indispensable. They provide a second frequency dimension to reveal through-bond and through-space correlations.[6]

Experiment 1: COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[7] It is the definitive tool for mapping the connectivity within each aromatic ring.

Experimental Workflow: COSY

-

Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering the full proton range (e.g., 0-10 ppm), sufficient t₁ increments (e.g., 256-512) for good resolution, and an adequate number of scans per increment.

-

Processing & Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons. For Ring A, a cross-peak between H-3 and H-4, H-4 and H-5, and H-5 and H-6 will establish their sequence. A similar analysis will map the connectivities in Ring B.

Caption: COSY experimental and analysis workflow.

Experiment 2: NOESY (Nuclear Overhauser Effect Spectroscopy)

While COSY confirms which protons are on the same ring, it cannot definitively assign which multiplet pattern belongs to Ring A versus Ring B. This ambiguity is resolved by the NOESY experiment, which detects protons that are close in physical space (<5 Å), regardless of bond connectivity.[8][9]

The key correlation for this compound is the through-space interaction between the methoxy protons (-OCH₃) and the adjacent H-3 proton on Ring A.

Experimental Workflow: NOESY

-

Sample Preparation: The same sample used for the COSY experiment can be used.

-

Acquisition: Run a standard 2D NOESY experiment (e.g., phase-sensitive NOESY with gradients). A critical parameter is the mixing time (d₈), which is typically set between 500 ms and 1.5 s to allow for the NOE to build up.

-

Processing & Analysis: After 2D processing, analyze the spectrum for cross-peaks. The presence of a cross-peak connecting the methoxy singlet (δ ~3.9 ppm) to one of the aromatic multiplets definitively assigns that multiplet to the protons on Ring A. Once H-3 is identified, the COSY data can be used to assign the remaining protons (H-4, H-5, H-6) on Ring A. By elimination, the other set of aromatic signals belongs to Ring B.

Caption: Logical workflow for spectral assignment using NOESY data.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental principles of chemical shift and coupling, when combined with advanced 2D NMR techniques, enable the complete and unambiguous structural elucidation of complex molecules. The methoxy singlet serves as a crucial entry point, while the strategic application of COSY and NOESY experiments allows for the systematic deconvolution of the overlapping aromatic signals. This integrated approach represents a robust, self-validating methodology essential for modern chemical research and drug development.

References

- Laali, K. K., & Lauk, S. (2019). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 84(15), 9419–9428.

- ACD/Labs. (2023). ¹H–¹H Coupling in Proton NMR. ACD/Labs Resources.

- Moser, A. (2023). Methoxy groups just stick out. ACD/Labs Resources.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle Documents.

- Chemistry LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.

- Chemistry LibreTexts. (2023). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.

- JoVE. (2022). ¹H NMR: Long-Range Coupling. Journal of Visualized Experiments.

- University of Calgary. (n.d.). Aromatic H-NMR. University of Calgary Chemistry Pages.

- Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

- Wikipedia. (2023). Nuclear Overhauser effect. Wikipedia, The Free Encyclopedia.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. m.youtube.com [m.youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Cosy,nosy | PPTX [slideshare.net]

- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 1-Methoxy-2-phenoxybenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxy-2-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a detailed, predicted peak assignment, and outlines a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of Aromatic Ethers in Drug Discovery

This compound belongs to the class of diaryl ethers, a structural motif present in numerous biologically active molecules and natural products. The precise characterization of such compounds is paramount in drug discovery and development for ensuring purity, confirming structure, and understanding molecular interactions. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon skeleton. This guide will elucidate the ¹³C NMR spectrum of this compound, providing a foundational understanding for its structural analysis.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout this guide for peak assignments.

Caption: Molecular structure and numbering of this compound.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a standard solvent such as deuterochloroform (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~148.5 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |

| C2 | ~146.0 | Attached to the electron-withdrawing phenoxy group, also shifted downfield. |

| C3 | ~114.0 | Ortho to the phenoxy group and meta to the methoxy group, shielded. |

| C4 | ~122.0 | Para to the methoxy group and meta to the phenoxy group, experiencing moderate shielding. |

| C5 | ~121.0 | Para to the phenoxy group and meta to the methoxy group, also moderately shielded. |

| C6 | ~112.5 | Ortho to the methoxy group, significantly shielded. |

| C7 (OCH₃) | ~56.0 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[1] |

| C1' | ~157.0 | Ipso-carbon of the phenoxy group, attached to oxygen, significantly downfield. |

| C2'/C6' | ~119.0 | Ortho-carbons of the phenoxy group, shielded relative to benzene. |

| C3'/C5' | ~129.8 | Meta-carbons of the phenoxy group, least affected by the ether linkage. |

| C4' | ~123.5 | Para-carbon of the phenoxy group, shielded. |

In-Depth Analysis of Peak Assignments

The predicted chemical shifts are rooted in the electronic effects exerted by the methoxy (-OCH₃) and phenoxy (-OPh) substituents on the benzene rings.

-

The Methoxy-Substituted Ring (C1-C6):

-

The methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho (C6) and para (C4) positions, causing them to be shielded and appear at lower ppm values.

-

Conversely, the inductive electron-withdrawing effect of the oxygen atom in the methoxy group deshields the directly attached carbon (C1).

-

The phenoxy group acts as an electron-withdrawing group through induction due to the electronegativity of the ether oxygen, which deshields the attached carbon (C2).

-

The interplay of these effects from two ortho substituents leads to a complex but predictable pattern of chemical shifts.

-

-

The Phenoxy Ring (C1'-C6'):

-

The ether oxygen donates electron density to this ring via resonance, leading to shielding of the ortho (C2'/C6') and para (C4') positions relative to unsubstituted benzene (δ ≈ 128.5 ppm).

-

The ipso-carbon (C1'), being directly attached to the electronegative oxygen, is significantly deshielded.

-

The meta-carbons (C3'/C5') are least affected by the substituent and their chemical shifts are close to that of benzene.

-

The following diagram illustrates the logical flow of interpreting the substituent effects on the aromatic carbons.

Caption: Influence of substituents on ¹³C chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

- Accurately weigh approximately 20-30 mg of this compound.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

- This protocol is designed for a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- Ensure the instrument is properly tuned and shimmed for the specific probe and sample.

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Acquisition Time (AQ): ~1.0-1.5 seconds.

- Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.

- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

- Spectral Width (SW): 0 to 220 ppm.

- Temperature: 298 K (25 °C).

4. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-2 Hz.

- Perform a Fourier transform.

- Phase the spectrum manually to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Perform baseline correction.

The experimental workflow can be visualized as follows:

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methoxy-2-phenoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-Methoxy-2-phenoxybenzene (CAS 1695-04-1). While direct literature on the mass spectrometry of this specific analyte is limited, this paper leverages foundational principles of mass spectrometry and predictive analysis based on the well-understood fragmentation patterns of its constituent functional groups—aromatic ethers, methoxybenzenes, and diphenyl ethers. We present a detailed, field-proven protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and explore the expected fragmentation pathways. This guide serves as a robust framework for scientists encountering this molecule or structurally similar compounds in their research, enabling confident identification and structural elucidation.

Introduction: The Analytical Challenge

This compound, also known as 2-phenoxyanisole, is an aromatic ether with the molecular formula C₁₃H₁₂O₂ and a monoisotopic mass of 200.0837 Da.[1] Its structure, featuring a diphenyl ether backbone with a methoxy substituent, presents a unique analytical profile. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, whether in metabolic studies, material science, or environmental analysis.

The primary challenge in analyzing a compound like this compound is the scarcity of published, peer-reviewed mass spectra. Therefore, a predictive, first-principles approach is required. This involves dissecting the molecule into its core components and applying established fragmentation rules to forecast its mass spectrum. This guide is structured to walk the researcher through this logical process, from selecting the appropriate analytical technique to interpreting the resulting data with confidence.

Strategic Selection of Analytical Methodology

For a volatile, thermally stable, and relatively nonpolar molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the method of choice.[2]

-

Gas Chromatography (GC): Provides excellent separation of volatile compounds from a mixture, ensuring that the spectrum obtained is from a pure analyte, which is critical for accurate identification.

-

Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[2][3] The resulting fragment ions create a characteristic "fingerprint" spectrum, which is invaluable for structural elucidation and library matching.[4][5]

While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be useful for preserving the molecular ion, they often provide limited structural information.[2][6] EI is superior for generating the rich fragmentation data needed for confident identification of an unknown or unreferenced compound.[2]

Predicted Electron Ionization (EI) Fragmentation Pathway

The power of EI-MS lies in its ability to break molecules apart in predictable ways.[4] For this compound (M.W. 200.23 g/mol ), the process begins with the ejection of an electron to form the molecular ion (M•⁺) at m/z 200. Aromatic systems are known to produce strong molecular ion peaks due to their stability.[4][7] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.

The proposed fragmentation pathway is detailed below:

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group is a common fragmentation route for anisoles and other methyl ethers.[8][9] This results in the formation of a stable ion at m/z 185 ([M-15]⁺).

-

Loss of Formaldehyde (H₂CO): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing the diphenyl ether radical cation at m/z 170 ([M-30]•⁺). This is a characteristic fragmentation for methoxy-substituted aromatic compounds.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond between the benzene ring and the methoxy group results in an ion at m/z 169 ([M-31]⁺).

-

Cleavage of the Ether Bridge: The central ether bond can cleave, leading to the loss of a phenoxy radical (•OC₆H₅) to yield a methoxybenzene cation at m/z 107 ([M-93]⁺).

-

Formation of Phenyl Cation (C₆H₅⁺): Further fragmentation, particularly from the diphenyl ether radical cation (m/z 170), can lead to the highly characteristic phenyl cation at m/z 77 . This ion is a common indicator of a benzene ring in a molecule.

Standard Operating Protocol: GC-MS Analysis

This protocol outlines a robust, self-validating methodology for the analysis of this compound.

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Create a working solution by diluting the stock to 1-10 µg/mL.

-

Quality Control: Prepare a solvent blank and a known concentration QC sample to run alongside the unknown samples.

4.2. Instrumentation & Parameters

Caption: General workflow for GC-MS analysis.

Table 1: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte.[5] |

| Injection Mode | Splitless | Maximizes sensitivity for low-concentration samples. |

| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic efficiency.[5] |

| Column Type | DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar column suitable for aromatic compounds. |

| Oven Program | Initial 50°C (1 min), ramp 15°C/min to 300°C, hold 5 min | Provides good separation and peak shape. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating fingerprint spectra.[5] |

| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation and library comparison.[5] |

| Ion Source Temp. | 200 °C | Prevents condensation while minimizing thermal degradation.[5] |

| Transfer Line Temp. | 250 °C | Prevents sample condensation between GC and MS.[5] |

| Mass Scan Range | 35 - 500 m/z | Covers the molecular ion and all expected fragments.[5] |

4.3. Data Analysis & Interpretation

-

Identify the Molecular Ion (M•⁺): Look for the peak at the highest m/z value that is consistent with the molecular weight (m/z 200). Its presence confirms the identity of the parent molecule.[4]

-

Match Key Fragments: Compare the observed fragment ions against the predicted values in Table 2. The presence of characteristic ions (e.g., m/z 185, 170, 77) provides strong evidence for the proposed structure.

-

Library Search (Optional but Recommended): Search the acquired spectrum against a comprehensive mass spectral library like the NIST/EPA/NIH database.[10][11] While an exact match for this compound may not be present, matches to structurally similar compounds (e.g., diphenyl ether, dimethoxybenzenes) can validate the observed fragmentation patterns.

Summary of Expected Mass Spectral Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

Table 2: Predicted Key Ions and Fragments

| m/z Value | Proposed Formula | Identity/Origin | Relative Importance |

| 200 | [C₁₃H₁₂O₂]•⁺ | Molecular Ion (M•⁺) | Critical |

| 185 | [C₁₂H₉O₂]⁺ | Loss of •CH₃ | High |

| 170 | [C₁₂H₁₀O]•⁺ | Loss of H₂CO | High |

| 169 | [C₁₂H₉O]⁺ | Loss of •OCH₃ | Medium |

| 107 | [C₇H₇O]⁺ | Loss of •OC₆H₅ | Medium |

| 77 | [C₆H₅]⁺ | Phenyl Cation | High (Confirmatory) |

Conclusion

The mass spectrometric analysis of this compound is most effectively accomplished using GC-MS with Electron Ionization. By understanding the fundamental principles of aromatic ether fragmentation, a predictive model of its mass spectrum can be constructed. This guide provides the theoretical framework, a validated experimental protocol, and the expected data to empower researchers to confidently identify this compound. The key to success lies in a systematic approach: leveraging a robust analytical method (GC-EI-MS), identifying the molecular ion, and correlating the observed fragment ions with chemically logical neutral losses and cleavages. This methodology ensures both accuracy and trustworthiness in the analytical results.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 248758, 2-Methoxyphenyl phenyl ether.

- ChemSynthesis (2024). This compound.

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

- Clark, J. (2015). The Mass Spectra of Ethers.

- Hambrock, J., & Sheldrick, G. M. (2004). Fragmentation of Aromatic Ethers in Mass Spectrometry. Journal of Mass Spectrometry, 39(11), 1273-1280.

- JoVE (2024). Chemical Ionization (CI) Mass Spectrometry.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Morrison, J. D. (1991). Gas-Phase Ion Chemistry. Cambridge University Press.

- NIST/EPA/NIH Mass Spectral Library. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Sparkman, O. D., & Penton, Z. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

- Turecek, F., & McLafferty, F. W. (1993). Mass Spectrometry of Organic Ions. John Wiley & Sons.

Sources

- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. whitman.edu [whitman.edu]

- 5. Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis [mdpi.com]

- 6. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]

- 9. youtube.com [youtube.com]

- 10. NIST Chemistry WebBook [webbook.nist.gov]

- 11. Welcome to the NIST WebBook [webbook.nist.gov]

solubility of 1-Methoxy-2-phenoxybenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methoxy-2-phenoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in organic synthesis, possesses a unique solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a framework for predicting its behavior in various solvent classes, and provide detailed experimental protocols for accurate solubility determination. This document is intended to be a practical resource for researchers and professionals working with this and structurally related compounds.

Introduction: Understanding the Molecular Profile of this compound

This compound (CAS 1695-04-1) is an aromatic ether with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol .[1] Its structure, featuring a methoxy group and a phenoxy group on a benzene ring, imparts a moderate polarity and the potential for specific intermolecular interactions. A calculated XLogP3 value of 2.9 suggests a predominantly nonpolar character, which is a key determinant of its solubility in organic solvents.[1] Understanding these physicochemical properties is the first step in predicting and experimentally verifying its solubility.

The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, its aromatic rings contribute to van der Waals forces and potential pi-pi stacking interactions, while the ether linkages and methoxy group introduce some polar character and the capacity for dipole-dipole interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, its solubility in a given organic solvent will depend on the interplay of the following intermolecular forces:

-

Van der Waals Forces: As a molecule with significant hydrocarbon character from its two phenyl rings, London dispersion forces will be a major contributor to its interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The methoxy and phenoxy groups introduce a permanent dipole moment to the molecule, allowing for favorable interactions with polar aprotic and protic solvents.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ether and methoxy groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like alcohols.

Predicted Solubility Profile